5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Overview
Description
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, also known as 5-Bromo-3-methyl-phenyl-2H-tetrazole or 5-BMT, is a highly reactive and versatile compound that has been used in a variety of scientific research applications. It is an aromatic, heterocyclic compound that can be synthesized by a variety of methods, including the reaction of bromobenzene and sodium azide. Its highly reactive nature makes it an ideal tool for a variety of reactions, such as the synthesis of polymers, the detection of metal ions, and the synthesis of other organic compounds.
Scientific Research Applications
Color Tuning in Iridium Complexes
The role of ancillary ligands, including tetrazolate derivatives, in color tuning of iridium complexes has been explored, highlighting the synthesis and chemical characterization of such complexes. The variation in the nature of the tetrazolate ligand significantly influences the redox and emission properties, offering potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Novel Tetrazole Liquid Crystals
The synthesis and characterization of new tetrazole liquid crystals demonstrate their potential in creating materials with unique mesogenic behaviors. These liquid crystals, which include various 5-substituted tetrazoles, exhibit nematic and smectic mesophases, indicating their utility in the development of advanced liquid crystal displays and other photonic applications (Tariq et al., 2013).
Functionalization in Medicinal Chemistry
5-Substituted tetrazoles play a crucial role in medicinal chemistry, serving as bioisosteres for carboxylic acids with advantages in pharmacokinetics and metabolism. Their synthesis and functionalization are pivotal for developing new drugs, highlighting their broad applicability in drug design and synthesis of other heterocycles (Roh et al., 2012).
Corrosion Inhibition
The study on the inhibition mechanism of 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium showcases the remarkable efficiency of these compounds as corrosion inhibitors. The findings suggest significant implications for metal preservation and protection in industrial applications (Tan et al., 2019).
Tetrazoles as Corrosion Inhibitors
Further research on tetrazole derivatives as corrosion inhibitors for copper in chloride solutions reveals their potential in protecting metals against corrosion. This application is critical for extending the lifespan of metal components in various environments, ensuring durability and reliability (Zucchi et al., 1996).
properties
IUPAC Name |
5-(4-bromo-3-methylphenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFFBPGGMFGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277807 | |
Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole | |
CAS RN |
885278-34-2 | |
Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.